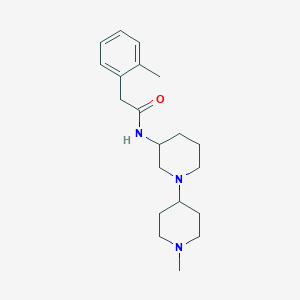![molecular formula C19H27NO3 B6023731 methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6023731.png)
methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate, also known as MEPH, is a psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. MEPH is structurally similar to other synthetic cathinones such as mephedrone and methedrone, which are known to have high abuse potential. However, the scientific research on MEPH is limited, and its mechanism of action and physiological effects are not fully understood.
Mécanisme D'action
The exact mechanism of action of methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate is not fully understood, but it is believed to act primarily as a dopamine and norepinephrine reuptake inhibitor. This leads to increased levels of these neurotransmitters in the brain, resulting in a stimulant effect. This compound has also been shown to increase the release of serotonin, which may contribute to its mood-enhancing effects.
Biochemical and physiological effects:
This compound has been shown to produce a range of physiological and biochemical effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. This compound has also been shown to produce subjective effects such as euphoria, increased sociability, and heightened alertness. However, the long-term effects of this compound on the brain and body are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure, making it a useful tool for studying the effects of synthetic cathinones on the brain. However, this compound also has limitations, including its high abuse potential, which may make it difficult to control in a laboratory setting. Additionally, the long-term effects of this compound on the brain and body are not fully understood, which may limit its usefulness for certain types of experiments.
Orientations Futures
There are several future directions for research on methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate. One area of interest is the long-term effects of this compound on the brain and body, particularly with regards to addiction and dependence. Another area of research is the development of new synthetic cathinones that have less abuse potential and fewer side effects. Additionally, there is a need for more research on the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain. Overall, further research on this compound and other synthetic cathinones is needed to better understand the risks and benefits of these drugs and to develop effective treatments for addiction and other related disorders.
Méthodes De Synthèse
Methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate can be synthesized using various methods, including the reductive amination of 4'-methylpropiophenone with 3-(2-bromoethyl)-1-piperidinecarboxaldehyde, followed by esterification with methyl 4-chlorobutanoate. The resulting product is then hydrolyzed to yield this compound. Other methods involve the use of different reagents and precursors, but the general approach involves the combination of a ketone and an amine to form the piperidine ring.
Applications De Recherche Scientifique
Methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines. This compound has also been shown to increase the release of serotonin, another neurotransmitter that plays a role in mood regulation.
Propriétés
IUPAC Name |
methyl 4-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-15-6-3-4-8-17(15)10-9-16-7-5-13-20(14-16)18(21)11-12-19(22)23-2/h3-4,6,8,16H,5,7,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUKWRQVEXKBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B6023648.png)
![{3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023654.png)

![(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6023675.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6023689.png)


![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6023713.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023728.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6023736.png)
![4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6023741.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6023748.png)
